molecular formula C16H16O B15067986 3-(Naphthalen-2-yl)cyclohexan-1-one CAS No. 607375-47-3

3-(Naphthalen-2-yl)cyclohexan-1-one

Cat. No.: B15067986
CAS No.: 607375-47-3
M. Wt: 224.30 g/mol
InChI Key: CJZGZPTYKOPUPG-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a naphthalene moiety at the second position. This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclohexanone ring with the aromatic characteristics of the naphthalene group. It is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Naphthalen-2-yl)cyclohexanone can be synthesized through the condensation of 2-naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(Naphthalen-2-yl)cyclohexanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)cyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces naphthalen-2-ylcarboxylic acid or other oxidized derivatives.

    Reduction: Yields 3-(naphthalen-2-yl)cyclohexanol.

    Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)cyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)cyclohexanone involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)cyclohexanone
  • 1-(Naphthalen-2-yl)cyclohexanone
  • 2-(Naphthalen-2-yl)cyclohexanol

Uniqueness

3-(Naphthalen-2-yl)cyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.

Properties

CAS No.

607375-47-3

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-naphthalen-2-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-10,14H,3,6-7,11H2

InChI Key

CJZGZPTYKOPUPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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